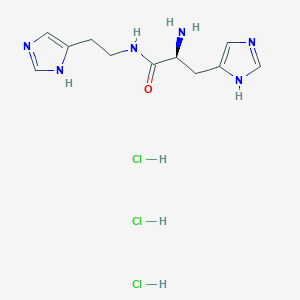

L-Histidyl-Histamin * 3 HCl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H19Cl3N6O |

|---|---|

Molecular Weight |

357.7 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;trihydrochloride |

InChI |

InChI=1S/C11H16N6O.3ClH/c12-10(3-9-5-14-7-17-9)11(18)15-2-1-8-4-13-6-16-8;;;/h4-7,10H,1-3,12H2,(H,13,16)(H,14,17)(H,15,18);3*1H/t10-;;;/m0.../s1 |

InChI Key |

ATTCIVWUJJRIDD-KAFJHEIMSA-N |

Isomeric SMILES |

C1=C(NC=N1)CCNC(=O)[C@H](CC2=CN=CN2)N.Cl.Cl.Cl |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)C(CC2=CN=CN2)N.Cl.Cl.Cl |

Origin of Product |

United States |

Biosynthesis of Histamine from L Histidine

L-Histidine Decarboxylase (HDC) Enzymology

L-histidine decarboxylase (EC 4.1.1.22) is the sole and rate-limiting enzyme responsible for the production of histamine (B1213489) from L-histidine. wikipedia.orgarxiv.org Its activity is paramount in regulating histamine levels in various tissues, thereby influencing immune responses, neurotransmission, and gastric acid secretion. nih.govwikipedia.org

Pyridoxal-5'-Phosphate (PLP) Dependence in Catalysis

The catalytic activity of L-histidine decarboxylase is critically dependent on the coenzyme pyridoxal-5'-phosphate (PLP), the active form of vitamin B6. wikipedia.orgebi.ac.uk In the enzyme's resting state, PLP is covalently bound to a specific lysine residue (Lys305) in the active site, forming an internal aldimine or Schiff base. wikipedia.org This bond is stabilized by hydrogen bonds with neighboring amino acid residues, including aspartate 273 and serine 151. wikipedia.org The aldehyde group of PLP is the reactive component that directly participates in the decarboxylation reaction. researchgate.netresearchgate.net The formation of the internal aldimine with Lys305 is a crucial prerequisite for the enzyme to bind the substrate and initiate catalysis. researchgate.net

Catalytic Mechanism and Substrate Specificity

The catalytic mechanism of HDC follows a series of well-defined steps characteristic of PLP-dependent decarboxylases. wikipedia.orgnih.gov The process begins with the displacement of the lysine's ε-amino group from the PLP coenzyme by the α-amino group of the L-histidine substrate. This transaldimination reaction forms a new Schiff base, known as an external aldimine, between the substrate and PLP. researchgate.net

The formation of the external aldimine positions the carboxyl group of L-histidine for cleavage. The pyridinium ring of PLP acts as an electron sink, facilitating the departure of the carboxyl group as carbon dioxide. ebi.ac.uk This decarboxylation step results in the formation of a quinonoid intermediate. researchgate.net Subsequently, this intermediate is protonated, a step that is both rapid and exergonic. wikipedia.orgnih.gov Finally, the Schiff base is hydrolyzed, releasing the product, histamine, and regenerating the internal aldimine with Lys305, preparing the enzyme for another catalytic cycle. wikipedia.org

L-histidine decarboxylase exhibits a high degree of specificity for its substrate, L-histidine. wikipedia.org This specificity is determined by the unique architecture of the active site. nih.gov Studies have shown that specific amino acid residues within the active site, such as Ser-354, play a critical role in substrate recognition and binding. nih.gov The side chain of histidine fits into a specific pocket, while the carboxyl group is positioned for catalysis. ebi.ac.uk Mutations of key residues, like Ser-354 to glycine, have been shown to alter the enzyme's substrate specificity, allowing it to act on other amino acids like L-DOPA. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Transaldimination | The L-histidine substrate displaces the active site lysine from the PLP cofactor, forming an external aldimine. | External Aldimine (Substrate-PLP Schiff Base) |

| 2. Decarboxylation | The carboxyl group of L-histidine is cleaved as CO2, facilitated by the electron-withdrawing properties of the PLP ring. | Quinonoid Intermediate |

| 3. Protonation | The quinonoid intermediate is rapidly protonated. | Protonated Intermediate |

| 4. Product Release | The Schiff base is hydrolyzed, releasing histamine and regenerating the internal aldimine with the active site lysine. | Histamine, Regenerated Enzyme (Internal Aldimine) |

Enzyme Structure and Stability

Mammalian L-histidine decarboxylase is a homodimer, meaning it is composed of two identical polypeptide chains. wikipedia.org The active site is located at the interface between these two subunits, with residues from both chains contributing to its structure and function. wikipedia.org HDC is initially synthesized as a larger precursor protein of about 74 kDa, which is enzymatically inactive. wikipedia.org It undergoes post-translational processing, where a significant portion of the C-terminal chain is cleaved, resulting in the active 54 kDa form. wikipedia.org

The stability of HDC can be influenced by various factors, including pH. For instance, the HDC from Lactobacillus 30a exhibits reduced activity at neutral or alkaline pH due to structural changes that disrupt the substrate-binding pocket. utexas.edu The enzyme's structure contains a flexible loop region that is thought to be involved in substrate binding and catalysis. nih.gov

| Property | Description | Reference |

|---|---|---|

| Quaternary Structure | Homodimer | wikipedia.org |

| Initial Molecular Weight | ~74 kDa (inactive precursor) | wikipedia.org |

| Active Molecular Weight | ~54 kDa (after post-translational cleavage) | wikipedia.org |

| Cofactor | Pyridoxal-5'-Phosphate (PLP) | wikipedia.org |

| Active Site Location | Interface of the two subunits | wikipedia.org |

| Stability Factor | pH-dependent conformational changes can affect activity. | utexas.edu |

Homology with Other Amino Acid Decarboxylases

L-histidine decarboxylase is a member of the group II family of pyridoxal-dependent decarboxylases. wikipedia.org This family also includes other important enzymes such as aromatic-L-amino-acid decarboxylase (DDC), which is responsible for the synthesis of dopamine (B1211576) and serotonin, and tyrosine decarboxylase. wikipedia.orgnih.gov There is significant sequential and structural similarity among these enzymes, particularly in the region of the active site that binds the PLP cofactor. wikipedia.orgebi.ac.uk

Human HDC and DDC are highly homologous enzymes, sharing structural and functional analogies. researchgate.netnih.gov Despite these similarities, they exhibit distinct substrate specificities. The structural basis for this specificity has been elucidated through comparative structural studies. For example, the presence of Ser-354 in human HDC is a key determinant of its specificity for histidine over the larger substrates of DDC like L-DOPA. nih.gov Understanding the structural differences between these homologous enzymes is crucial for the design of specific inhibitors. nih.gov

Regulation of HDC Expression and Activity

The synthesis of histamine is tightly controlled through the regulation of the expression and activity of the HDC enzyme. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation of the Hdc Gene

The expression of the gene encoding L-histidine decarboxylase (Hdc) is subject to complex transcriptional regulation, which is still not fully understood. frontiersin.org The promoter region of the Hdc gene contains binding sites for various transcription factors that can either enhance or suppress its transcription. frontiersin.org

One of the key positive regulators is the transcription factor Sp1, which binds to a GC box found in both the human and mouse Hdc gene promoters. frontiersin.orgbiorxiv.org The transcription factor GATA binding protein 2 (GATA2) has also been shown to positively regulate Hdc gene expression. frontiersin.org Conversely, transcription factors such as YY1 and KLF4 can negatively regulate the Hdc gene by suppressing the activity of Sp1. frontiersin.orgbiorxiv.org

Furthermore, DNA methylation in the promoter region can play a role in regulating Hdc gene transcription. nih.gov Demethylation of the promoter has been associated with increased Hdc mRNA expression. nih.gov Various stimuli can induce Hdc expression, including phorbol esters in certain cell types. nih.gov In gastric cells, gastrin can transcriptionally regulate the Hdc promoter through a protein-kinase C-dependent pathway. nih.gov

| Transcription Factor | Effect on Hdc Gene Expression | Binding Site/Mechanism |

|---|---|---|

| Sp1 | Positive | Binds to a GC box in the promoter region. frontiersin.orgbiorxiv.org |

| GATA2 | Positive | Positively regulates gene expression. frontiersin.org |

| YY1 | Negative | Suppresses Sp1 activity. frontiersin.orgbiorxiv.org |

| KLF4 | Negative | Suppresses Sp1 activity. frontiersin.orgbiorxiv.org |

Post-Translational Modification and Activation Mechanisms

The enzyme responsible for histamine synthesis, L-histidine decarboxylase (HDC), undergoes post-translational modifications that are crucial for its activity. The initially translated HDC protein is a proenzyme with a molecular mass of 74 kDa and possesses little to no enzymatic function. frontiersin.org Activation occurs through a cleavage event near the C-terminus, reportedly mediated by Caspase-9, which generates a 53 kDa N-terminal subunit and a 20 kDa C-terminal subunit. frontiersin.org The 53 kDa subunit then forms a homodimer, which constitutes the active form of the decarboxylase. frontiersin.org In contrast, the 20 kDa C-terminal fragment is thought to have an inhibitory effect. frontiersin.org Further research has shown that the primary translated product of HDC undergoes post-translational processing to become a mature, active enzyme. nih.gov

Influence of Substrate Availability on Histamine Synthesis

The rate of histamine synthesis in the brain is regulated by both the availability of its precursor, L-histidine, and the activity of L-histidine decarboxylase (HDC). nih.gov Under normal physiological conditions, the concentration of L-histidine in the brain does not saturate the HDC enzyme. nih.gov This indicates that fluctuations in L-histidine levels can directly impact the rate of histamine production. In lactic acid bacteria, the presence of histidine has been shown to induce the expression of the histidine decarboxylase gene (hdc), while histamine itself can cause a decrease in the expression of this gene. oup.com This suggests a feedback mechanism where the substrate promotes its own conversion, and the product inhibits its formation at the genetic level. oup.com

Stimuli-Induced HDC Activity Modulation

The activity of L-histidine decarboxylase (HDC) is subject to modulation by a wide array of stimuli, highlighting its role as an adaptive enzyme. physiology.org Various stressors, including exposure to cold, as well as substances like epinephrine and endotoxins, have been shown to increase HDC activity in different mouse tissues. physiology.orgphysiology.org This induced enzyme activity typically reaches its peak approximately 6 hours after the stimulus and returns to baseline levels within a day. physiology.orgphysiology.org

Inflammatory mediators and signaling molecules also play a significant role in regulating HDC. Cytokines such as interleukin-1 (IL-1), IL-4, and IL-6 can upregulate HDC expression and activity. iheartgains.com For instance, IL-4, produced by Th2 cells, activates a signaling pathway in mast cells that enhances HDC expression. iheartgains.com Hormones like estrogen and thyroid hormone also modulate HDC activity. iheartgains.com Furthermore, neurotransmitters can influence HDC at multiple levels, including transcription and post-translation. iheartgains.com For example, histamine itself can stimulate HDC expression through its receptors. iheartgains.com In mastocytoma cells, a synergistic induction of HDC activity and mRNA has been observed following treatment with dexamethasone and TPA, as well as with cAMP and Ca2+. nih.gov

Table 1: Factors Modulating L-Histidine Decarboxylase (HDC) Activity

| Modulating Factor | Effect on HDC Activity | Cell/Tissue Type |

|---|---|---|

| Stress (e.g., cold exposure) | Increase | Various mouse tissues |

| Epinephrine | Increase | Various mouse tissues |

| Endotoxins | Increase | Various mouse tissues |

| Interleukin-1 (IL-1) | Increase | Various mouse tissues |

| Interleukin-4 (IL-4) | Upregulation | Immune cells, epithelial cells |

| Interleukin-6 (IL-6) | Upregulation | Not specified |

| Estrogen | Increase (suggested) | Brain and other tissues |

| Thyroid Hormone | Regulation | Not specified |

| Histamine | Stimulation of expression | Not specified |

| Dexamethasone + TPA | Synergistic induction | Mastocytoma cells |

| cAMP + Ca2+ | Synergistic induction | Mastocytoma cells |

Cellular and Tissue Sites of Endogenous Histamine Synthesis

Histamine is synthesized and stored in various cells and tissues throughout the body, with particularly high concentrations in mast cells, basophils, histaminergic neurons, and gastric enterochromaffin-like cells. mdpi.commdpi.com

Mast Cell and Basophil Histamine Production and Storage

Mast cells and basophils are the primary sources of histamine within the immune system. nih.govnih.gov In these cells, histamine is synthesized from L-histidine by the enzyme L-histidine decarboxylase (HDC) within the Golgi apparatus. mdpi.com Once synthesized, it is stored in high concentrations in intracellular granules, where it is bound to proteoglycans like heparin in mast cells and chondroitin-4-sulfate in basophils. nih.govnews-medical.net These granules also contain other biologically active molecules such as serotonin, proteases, and cytokines. nih.gov The release of this stored histamine is a rapid process, triggered by various stimuli, most notably the cross-linking of high-affinity IgE receptors (FcεRI) by antigens. nih.govnih.gov

Histaminergic Neurons of the Central Nervous System

Within the mammalian central nervous system (CNS), histamine functions as a neurotransmitter and is exclusively synthesized by a specific group of neurons. physiology.orgwikipedia.org The cell bodies of these histaminergic neurons are located in the tuberomammillary nucleus (TMN) of the posterior hypothalamus. wikipedia.orgneurology.org These neurons project widely throughout the brain, innervating the forebrain, brainstem, and spinal cord. neurology.org In the adult human brain, it is estimated that there are approximately 64,000 of these specialized neurons. frontiersin.org

Once synthesized from histidine by histidine decarboxylase, neuronal histamine is packaged into synaptic vesicles by the vesicular monoamine transporter-2 (VMAT-2) and released via exocytosis upon neuronal activation. neurology.orgfrontiersin.org Unlike many other neurotransmitters, there is no evidence for an active re-uptake mechanism for histamine at the nerve terminal. nih.gov Histaminergic neurons are most active during periods of wakefulness and play a crucial role in maintaining arousal and attention. physiology.orgneurology.org

Gastric Enterochromaffin-Like Cells

Enterochromaffin-like (ECL) cells are neuroendocrine cells located in the gastric mucosa, in close proximity to parietal cells. nih.govwikipedia.org These cells are a significant source of histamine, which plays a pivotal role in the regulation of gastric acid secretion. nih.govwikipedia.org The synthesis of histamine in ECL cells is catalyzed by L-histidine decarboxylase (HDC). physiology.org The activity of this enzyme, and consequently histamine production, is potently stimulated by the hormone gastrin and the neuropeptide pituitary adenylyl cyclase-activating peptide (PACAP). nih.gov

Following its synthesis, histamine is stored in secretory vesicles within the ECL cells via the action of the vesicular monoamine transporter 2 (VMAT-2). nih.govphysiology.org Upon stimulation by secretagogues like gastrin, an influx of calcium through L-type calcium channels triggers the exocytosis of these vesicles, releasing histamine. nih.govphysiology.org The released histamine then acts as a paracrine stimulant on nearby parietal cells, promoting the secretion of hydrochloric acid. nih.gov

Table 2: Key Cellular Sites of Histamine Synthesis and Storage

| Cell/Tissue Type | Primary Function of Histamine | Storage Mechanism | Key Stimuli for Release |

|---|---|---|---|

| Mast Cells | Allergic and inflammatory responses | Granules (bound to heparin) | Antigen cross-linking of IgE |

| Basophils | Allergic and inflammatory responses | Granules (bound to chondroitin-4-sulfate) | Antigen cross-linking of IgE |

| Histaminergic Neurons (CNS) | Neurotransmission (arousal, wakefulness) | Synaptic vesicles (via VMAT-2) | Neuronal depolarization |

| Gastric Enterochromaffin-Like (ECL) Cells | Regulation of gastric acid secretion | Secretory vesicles (via VMAT-2) | Gastrin, PACAP |

Vascular Endothelial Cell Histamine Synthesis

Vascular endothelial cells are known to respond to histamine, leading to increased vasopermeability and vasodilation. wikipedia.orgoup.com Beyond being a target of histamine action, evidence suggests that endothelial cells themselves can synthesize this biogenic amine. nih.govahajournals.org Histamine produced by vascular endothelial cells can act locally to regulate vascular tone and permeability.

Research has shown that in certain pathological conditions, such as type 2 diabetes, there is an increase in histamine synthesis by endothelial cells. ahajournals.org This endothelial-mediated histamine production can be triggered by elevated circulating histamine levels and appears to be mediated through the H2 receptor. ahajournals.org The locally synthesized histamine can then disrupt endothelial barrier function and contribute to vasoconstriction. ahajournals.org

Furthermore, histamine can upregulate the expression of endothelial nitric oxide synthase (eNOS) in human vascular endothelial cells through stimulation of the H1 receptor. ahajournals.org This upregulation leads to increased nitric oxide production under normal conditions. ahajournals.org However, under conditions of oxidative stress, the histamine-upregulated eNOS may produce reactive oxygen species instead of nitric oxide. ahajournals.org Histamine can also induce the production of interleukin-6 (IL-6) by endothelial cells and enhance their sensitivity to bacterial components by upregulating the expression of Toll-like receptors 2 and 4. oup.comnih.gov

| Stimulus/Condition | Effect on Endothelial Cells | Mediating Receptor | Functional Consequence |

|---|---|---|---|

| Elevated circulating histamine (e.g., in T2D) | Increased endothelial histamine synthesis | H2 Receptor | Disruption of endothelial barrier, vasoconstriction |

| Histamine | Upregulation of eNOS expression | H1 Receptor | Increased nitric oxide production (normal conditions) or reactive oxygen species (oxidative stress) |

| Histamine | Induction of IL-6 production | H1 and H2 Receptors | Pro-inflammatory response |

| Histamine | Upregulation of TLR2 and TLR4 expression | H1 Receptor | Enhanced sensitivity to bacterial pathogens |

Metabolism and Inactivation of Histamine

Histamine-N-Methyltransferase (HNMT) Pathway

The HNMT pathway is a major route for histamine (B1213489) metabolism, particularly in the central nervous system where DAO is absent. nih.govwikipedia.org This enzyme is a cytosolic protein, meaning it acts on histamine within the cell's cytoplasm. nih.govhistaminintoleranz.chnih.gov

The core mechanism of the HNMT pathway is methylation. mthfrsupport.com.au The enzyme HNMT catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the histamine molecule. creative-enzymes.comwikipedia.orghmdb.ca This enzymatic reaction, known as Nτ-methylation, effectively inactivates histamine. wikipedia.orggenecards.org This process is the primary method for terminating the neurotransmitter actions of histamine in the mammalian brain. nih.gov

The direct product of HNMT's action on histamine is N-tele-methylhistamine (t-MeHA), also known as 1-methylhistamine. wikipedia.orghmdb.canih.gov This compound is considered the major and primary metabolite of histamine. mayocliniclabs.comtestcatalog.org While t-MeHA is largely inactive compared to histamine, it can be further metabolized by other enzymes, such as monoamine oxidase B (MAO-B) or DAO, before eventual excretion. creative-enzymes.comwikipedia.org Measuring the levels of t-MeHA, often in urine or cerebrospinal fluid, serves as a reliable index of histamine turnover and the activity of the histaminergic system. mayocliniclabs.comnih.gov

HNMT is widely expressed throughout human and mammalian tissues, but its concentration varies significantly, indicating tissue-specific regulatory roles. nih.govnih.gov The highest levels of HNMT expression are typically found in the liver and kidneys. nih.govnih.govmthfrsupport.com.au Significant expression is also observed in the spleen, colon, prostate, ovaries, and spinal cord. nih.govnih.gov In the brain, HNMT is the sole enzyme responsible for histamine metabolism, highlighting its critical role in regulating histaminergic neurotransmission. wikipedia.orgnih.gov Furthermore, HNMT is the key enzyme for degrading histamine in the bronchial epithelium, playing a role in the airway's response to histamine. nih.govnih.govmthfrsupport.com.au

The activity of the HNMT enzyme can be modulated by several factors, including inhibition by its own product. Nτ-methylhistamine can act as a feedback inhibitor, potentially regulating the rate of histamine metabolism. wikipedia.org Additionally, a variety of pharmacological compounds can inhibit HNMT activity. These inhibitors are structurally diverse and include drugs developed for other purposes. nih.gov

Known potent HNMT inhibitors include:

Amodiaquine: An antimalarial drug. wikipedia.orgselleckchem.com

Metoprine: An antifolate drug. wikipedia.orgnih.govnih.gov

Tacrine: An early drug for Alzheimer's disease. wikipedia.orgnih.govselleckchem.comdrugbank.com

Diphenhydramine: A common H1 receptor antagonist (antihistamine). wikipedia.orgnih.gov

These compounds typically work by occupying the histamine-binding site on the enzyme, thus blocking histamine from accessing the active site. nih.gov The study of these inhibitors is an active area of research for potentially modulating histamine levels in various therapeutic contexts. nih.govnih.gov

Diamine Oxidase (DAO) Pathway

The second major pathway for histamine degradation involves the enzyme Diamine Oxidase (DAO), formerly known as histaminase. nih.govcreative-enzymes.comwikipedia.org This pathway is crucial for metabolizing extracellular histamine, particularly histamine ingested from food sources. nih.govnih.gov

DAO is a secretory enzyme that functions outside the cells, in the extracellular space. nih.govcreative-enzymes.comhistaminintoleranz.ch It is particularly abundant in the intestinal mucosa, kidneys, and placenta. mdpi.comcreative-enzymes.comnih.gov The enzymatic reaction catalyzed by DAO is an oxidative deamination. mdpi.comcreative-enzymes.comwikipedia.org In this process, DAO converts histamine into imidazole (B134444) acetaldehyde (B116499), ammonia, and hydrogen peroxide. creative-enzymes.comwikipedia.org The resulting imidazole acetaldehyde is then typically further oxidized by other enzymes to form imidazole-4-acetic acid. wikipedia.org By breaking down histamine in the intestine, DAO acts as a critical barrier, preventing excess dietary histamine from being absorbed into the systemic circulation. nih.govcreative-enzymes.com

Imidazole-4-Acetic Acid as a Primary Metabolite

Imidazole-4-acetic acid (IAA) is a significant metabolite in the degradation of histamine. nih.gov Its formation is a key step in the oxidative deamination pathway catalyzed by the enzyme diamine oxidase (DAO). wikipedia.org This process begins with the conversion of histamine to imidazole-4-acetaldehyde (B1219054) by DAO. wikipedia.org Subsequently, the enzyme aldehyde dehydrogenase (ALDH) rapidly oxidizes imidazole-4-acetaldehyde to produce imidazole-4-acetic acid. wikipedia.orgsigmaaldrich.com

While it is a primary product of histamine oxidation, research suggests that the majority of IAA found in the brain may be generated through pathways independent of histamine, such as via L-histidine-pyruvate aminotransferase. sigmaaldrich.com In contrast, the metabolites of the alternative methylation pathway, tele-methylhistamine (t-MH) and tele-methylimidazoleacetic acid (t-MIAA), are unique products of histamine metabolism. sigmaaldrich.com

Imidazole-4-acetic acid is not merely an inactive waste product; it exhibits neuropharmacological properties. Studies have shown that it can act as an agonist at GABA-A receptors and a partial agonist at GABA-C receptors in the central nervous system. nih.govsigmaaldrich.com

| Metabolite Pathway | Initial Enzyme | Intermediate Product | Final Metabolite (Oxidative) |

| Oxidative Deamination | Diamine Oxidase (DAO) | Imidazole-4-acetaldehyde | Imidazole-4-acetic acid |

DAO Expression and Role in Extracellular Histamine Scavenging

Diamine oxidase (DAO) is a crucial enzyme responsible for the degradation of extracellular histamine. nih.govresearchgate.net Unlike histamine-N-methyltransferase (HNMT), which acts on intracellular histamine, DAO is a secretory protein that is released from cells to scavenge histamine in the extracellular space. researchgate.nethistaminintoleranz.chmdpi.com This function is critical for preventing the accumulation of histamine released from cells like mast cells during an immune response. researchgate.net

DAO is primarily expressed in specific tissues, with the highest concentrations found in the small intestine, ascending colon, placenta, and kidneys. nih.govencyclopedia.pub In the gastrointestinal tract, DAO expressed in epithelial cells at the tips of the intestinal villi forms a vital barrier against histamine absorbed from food or produced by the gut microbiota, thereby preventing it from entering systemic circulation. nih.govwikipedia.orgnih.gov The level of DAO in the serum is considered an indicator of the integrity and maturity of the small intestinal mucosa. mdpi.com

| Enzyme | Location | Function | Key Tissues of Expression |

| Diamine Oxidase (DAO) | Extracellular | Scavenges extracellular histamine, forming a barrier against dietary and microbial histamine. | Small intestine, Colon, Placenta, Kidneys |

Substrate Specificity Including Other Polyamines

Diamine oxidase (DAO) is a copper-containing amine oxidase that catalyzes the oxidative deamination of its substrates. wikipedia.org While it is a primary enzyme for histamine degradation, its substrate specificity is not limited to histamine alone. DAO can also metabolize other biogenic amines, particularly other polyamines. mdpi.comwikipedia.orgnih.gov

Research has shown that DAO can act on various polyamines, including putrescine, cadaverine (B124047), and spermidine (B129725). nih.govmdpi.comnih.gov However, the enzyme exhibits a higher affinity and degradation rate for histamine compared to many other amines. nih.govfrontiersin.org For instance, one study found that the degradation rate of putrescine and cadaverine by porcine kidney DAO was approximately 50% lower than that of histamine. frontiersin.org The affinity for spermidine and spermine (B22157) was considerably lower. frontiersin.org This broad substrate capacity is significant, as other biogenic amines present in food can act as competitive substrates, potentially interfering with the efficient degradation of histamine. frontiersin.org

| Substrate | Relative Degradation Rate by DAO (Porcine Kidney) |

| Histamine | Highest |

| Putrescine | ~50% of Histamine Rate |

| Cadaverine | ~50% of Histamine Rate |

| Tyramine | Lower than Putrescine/Cadaverine |

| Spermidine | Considerably lower than Histamine |

| Spermine | Considerably lower than Histamine |

Interplay Between HNMT and DAO Pathways

The metabolism of histamine in mammals is primarily managed by two distinct enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by histamine-N-methyltransferase (HNMT). wikipedia.orgnih.gov The relative importance of each pathway varies depending on the tissue and the location of the histamine (intracellular vs. extracellular). sigmaaldrich.comhistaminintoleranz.ch

DAO is the main enzyme for breaking down extracellular histamine, particularly ingested histamine in the gut. nih.govresearchgate.net HNMT, on the other hand, is a cytosolic protein responsible for inactivating histamine within the cell. nih.govencyclopedia.pub Therefore, histamine that is taken up into cells from the extracellular space or synthesized within the cell is primarily metabolized by HNMT. nih.gov

In the central nervous system, where DAO is not present, the HNMT pathway is the predominant route for histamine inactivation. wikipedia.orgnih.gov In other tissues, such as the airways, liver, and kidneys, both enzymes play a role. encyclopedia.pubwikipedia.orgnih.gov If one metabolic route is inhibited, histamine can often be shunted to the other pathway for degradation. sigmaaldrich.com For example, studies in rats have shown that when the HNMT pathway is blocked, an alternative oxidation of histamine can occur, leading to the formation of imidazole acetic acid, even in the brain where DAO is absent, suggesting the involvement of other enzymes like monoamine oxidase B (MAO-B) under these conditions. nih.gov

| Feature | Diamine Oxidase (DAO) Pathway | Histamine-N-Methyltransferase (HNMT) Pathway |

| Primary Location | Extracellular | Intracellular (Cytosolic) |

| Main Function | Degrades ingested and extracellular histamine | Degrades intracellular histamine |

| Key Metabolite | Imidazole-4-acetic acid | N-tele-methylhistamine, tele-methylimidazoleacetic acid |

| Predominant in | Gastrointestinal tract, placenta | Central Nervous System, airways |

Other Ancillary Metabolic Pathways and Metabolites

While the DAO and HNMT pathways account for the vast majority of histamine metabolism, other ancillary pathways and metabolites exist. wikipedia.orgnih.gov The intermediate products of the primary pathways undergo further enzymatic conversions.

For instance, the N-tele-methylhistamine produced by HNMT is subsequently oxidized by monoamine oxidase B (MAO-B) to form tele-methylimidazole acetaldehyde. nih.govresearchgate.net This aldehyde is then further oxidized by aldehyde dehydrogenase (ALDH) to the final stable metabolite, tele-methylimidazoleacetic acid (t-MIAA). sigmaaldrich.com This end product is a reliable indicator of histamine turnover in the body, with 70-80% of metabolized histamine being excreted in the urine as t-MIAA. hmdb.cacaymanchem.com

The product of the DAO pathway, imidazole-4-acetaldehyde, is also acted upon by aldehyde dehydrogenase to form imidazole-4-acetic acid. wikipedia.orgsigmaaldrich.com This metabolite can be further conjugated with phosphoribosyl-pyrophosphate to form imidazoleacetic acid-ribotide. sigmaaldrich.com

In some invertebrates, but not typically in mammals, histamine can be inactivated through γ-glutamylation. nih.gov Additionally, a small fraction (2-3%) of histamine is excreted unchanged in the urine. nih.govbiocrates.com

Histamine Receptor Subtypes and Their Molecular Mechanisms

General Characteristics of Histamine (B1213489) Receptors as G Protein-Coupled Receptors (GPCRs)

Histamine receptors are a class of rhodopsin-like G protein-coupled receptors that are activated by the endogenous ligand histamine. wikipedia.orgguidetopharmacology.org Each subtype is coupled to a specific class of heterotrimeric G proteins, which dictates the downstream signaling cascade. The H1 receptor primarily couples to Gq/11 proteins, the H2 receptor to Gs proteins, and the H3 and H4 receptors to Gi/o proteins. researchgate.netresearchgate.net This differential coupling is the basis for the varied cellular responses mediated by histamine. The potency of histamine varies among the receptor subtypes, with the highest affinity for H3 and H4 receptors, followed by H2 and H1 receptors. guidetopharmacology.org

| Receptor Subtype | Primary G Protein Coupling | General Function |

|---|---|---|

| H1 Receptor (H1R) | Gq/11 | Allergic inflammation, vasodilation, bronchoconstriction |

| H2 Receptor (H2R) | Gs | Gastric acid secretion, cardiac stimulation, immune modulation |

Histamine H1 Receptor (H1R)

The H1 receptor is a key mediator of allergic and inflammatory reactions. Its activation leads to many of the classic symptoms of immediate hypersensitivity.

Activation of the H1 receptor by an agonist initiates a cascade of intracellular events beginning with its coupling to the Gq/11 protein. smpdb.canih.gov This activation leads to the dissociation of the G protein subunits, with the Gαq subunit activating phospholipase C (PLC). researchgate.netsmpdb.ca PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. smpdb.canih.gov This rapid increase in intracellular Ca2+ is a critical signaling event that mediates many of the cellular responses to H1R activation, including smooth muscle contraction. nih.govnih.gov The initial transient rise in intracellular Ca2+ is often followed by a sustained phase, which is dependent on the influx of extracellular Ca2+. nih.gov

Concurrently, DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). smpdb.ca Activated PKC can then phosphorylate a variety of downstream target proteins, influencing cellular processes such as gene expression and cell growth. Furthermore, H1R activation has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This can lead to the activation of transcription factors like NF-κB, resulting in the increased expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca

The H1 receptor is widely expressed throughout the body, consistent with its broad range of physiological effects. In research models, H1Rs are prominently found on:

Endothelial Cells: Activation of H1Rs on vascular endothelial cells leads to increased vascular permeability, a hallmark of the allergic response. wikipedia.orgnih.gov This is a key mechanism underlying the formation of edema and wheals.

Neurons: In the central nervous system, H1 receptors are expressed on neurons, particularly in the tuberomammillary nucleus of the hypothalamus, where they play a crucial role in regulating the sleep-wake cycle. wikipedia.org

Immune Cells: H1Rs are expressed on various immune cells, including dendritic cells and lymphocytes, where they contribute to the modulation of immune responses. nih.govnih.gov

Histamine H2 Receptor (H2R)

The H2 receptor is most famously known for its role in regulating gastric acid secretion, and H2R antagonists are widely used in the treatment of acid-related gastrointestinal disorders.

Upon agonist binding, the H2 receptor couples to the Gs protein, leading to the activation of adenylyl cyclase. researchgate.net This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). frontiersin.org The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). researchgate.net PKA then phosphorylates specific cellular proteins, leading to the physiological response. In gastric parietal cells, this cascade culminates in the stimulation of the H+/K+-ATPase (proton pump) and subsequent acid secretion. nih.govwikipedia.org

In addition to the canonical Gs/cAMP/PKA pathway, H2R activation can also lead to the phosphorylation of ERK. conicet.gov.arnih.gov This indicates a point of crosstalk between the H2R signaling cascade and the MAPK pathway. The mechanisms underlying H2R-mediated ERK activation can be complex and may involve different signaling intermediates depending on the cell type. nih.gov

The concept of biased agonism has also been described for the H2 receptor. frontiersin.org This refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of the receptor's downstream signaling pathways. For instance, some H2R ligands may potentate ERK signaling while having a different effect on the cAMP pathway. frontiersin.org

The expression of H2 receptors is found in a variety of tissues in research models:

Gastric Parietal Cells: The most well-characterized location of H2 receptors is on the basolateral membrane of gastric parietal cells. nih.govnih.govdrugbank.com Their activation is a primary stimulus for the secretion of gastric acid. nih.gov

Immune Cells: H2 receptors are expressed on several types of immune cells, including T cells and dendritic cells, where they are involved in modulating cytokine production and immune responses. nih.gov

Cardiac Cells: In the heart, H2 receptors are found on cardiac muscle cells. researchgate.net Their stimulation can lead to an increase in heart rate and contractility.

| Feature | Histamine H1 Receptor (H1R) | Histamine H2 Receptor (H2R) |

|---|---|---|

| Primary Signaling Pathway | Gq/11 → PLC → ↑ IP3 & DAG → ↑ Ca2+ & PKC activation | Gs → Adenylyl Cyclase → ↑ cAMP → PKA activation |

| Other Notable Pathways | ERK/MAPK activation, NF-κB activation | ERK phosphorylation, Biased agonism |

| Key Cellular Locations | Endothelial cells, Neurons, Immune cells | Gastric parietal cells, Immune cells, Cardiac cells |

Histamine H3 Receptor (H3R)

The Histamine H3 Receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system (CNS). researchgate.net It primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine in a negative feedback loop. plos.org Furthermore, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various key neurotransmitters such as dopamine (B1211576), serotonin, acetylcholine, and norepinephrine. researchgate.netmdpi.com

Molecular Signaling Pathways (e.g., cAMP Inhibition, Ca2+ Enhancement, MAPK)

The H3R is canonically coupled to the Gαi/o subunit of the heterotrimeric G protein. nih.govmdpi.com This coupling dictates its primary signaling mechanism, which involves the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.netmdpi.com This inhibitory effect on cAMP is a cornerstone of H3R's modulatory role in the nervous system.

Beyond cAMP inhibition, H3R activation triggers other significant signaling cascades:

MAPK/ERK Pathway: Activation of the H3R has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). nih.gov In some neuronal populations, this activation is transient and can occur in a cell-type-specific manner. For example, in striatal medium spiny neurons, H3R agonists can activate MAPK signaling in dopamine D1-receptor-expressing neurons but not in D2-receptor-expressing neurons. nih.gov

Akt Signaling: The H3R can also modulate the Akt (Protein Kinase B) signaling pathway, which is crucial for cell survival and metabolism. This modulation can also be cell-specific, with H3R activation leading to phosphorylation of downstream targets like GSK3β. nih.gov

Calcium (Ca2+) Mobilization: While the primary coupling to Gαi/o suggests cAMP inhibition, H3R can also influence intracellular calcium levels. It has been reported to inhibit K+-induced Ca2+ mobilization, contributing to its role in regulating neuronal excitability. researchgate.net

| Pathway | Effector/Mediator | Primary Outcome | Reference |

|---|---|---|---|

| Gαi/o Coupling | Adenylyl Cyclase | Inhibition of cAMP formation | researchgate.netnih.govmdpi.com |

| MAPK Pathway | ERK | Activation/Phosphorylation | nih.gov |

| Akt Pathway | Akt, GSK3β | Modulation of phosphorylation | nih.gov |

| Calcium Signaling | Voltage-gated Ca2+ channels | Inhibition of K+-induced Ca2+ influx | researchgate.net |

Cellular Distribution in Research Models (e.g., Central Nervous System Neurons, Blood-Brain Barrier)

The H3R exhibits a highly specific distribution pattern, being almost exclusively expressed in the nervous system. plos.orgmdpi.com

Central Nervous System (CNS) Neurons: Histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus project throughout the brain, and H3Rs are located on these neuronal terminals as autoreceptors. physiology.orgnih.gov High expression levels are observed in brain regions critical for cognition, sleep, and homeostasis, including the basal ganglia, cerebral cortex, and hypothalamus. researchgate.net In these areas, H3Rs function as heteroreceptors on GABAergic, glutamatergic, dopaminergic, and cholinergic neurons, fine-tuning neurotransmission. plos.org

Blood-Brain Barrier (BBB): The integrity of the BBB is crucial for CNS homeostasis. Research indicates that H3Rs play a role in modulating BBB permeability. Studies in mouse models of cerebral malaria have shown that the absence of H3R signaling leads to a more pronounced loss of BBB integrity. plos.org H3Rs are also implicated in the neuro-inflammatory processes that can compromise the BBB in various pathological conditions. nih.gov

Peripheral Nervous System (PNS): Beyond the CNS, H3Rs are found on peripheral nerve endings, including in the enteric nervous system (ENS) within the gastrointestinal tract, where they modulate neurotransmitter release. nih.gov

Histamine H4 Receptor (H4R)

Discovered more recently than the other histamine subtypes, the Histamine H4 Receptor (H4R) is also a Gαi/o-coupled GPCR. mdpi.com Its expression profile is distinctly different from H3R, as it is found predominantly on cells of hematopoietic origin, establishing its critical role in the immune system and inflammatory processes. mdpi.comnih.gov

Molecular Signaling Pathways (e.g., Intracellular Ca2+ Release, ERK, PI3 Kinase, JAK/STAT, NFκB Activation, cAMP-Independent CREB Activation)

Like the H3R, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. nih.gov However, its signaling repertoire is diverse and tailored to its function in immune cells.

Intracellular Ca2+ Release: A primary and rapid response to H4R activation is the mobilization of intracellular calcium (Ca2+). nih.gov This signaling event is crucial for initiating various cellular responses in immune cells, including chemotaxis.

MAPK/ERK Pathway: H4R stimulation leads to the robust activation of the MAPK/ERK pathway, which is involved in gene expression and cell proliferation. nih.gov

PI3 Kinase (PI3K): The Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, survival, and migration, can be activated downstream of the H4R.

JAK/STAT Pathway: In the context of inflammation, H4R has been shown to engage the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. Studies in models of joint inflammation have demonstrated that H4R activation leads to increased expression of JAK1 and STAT3. nih.gov

NFκB Activation: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) is a master regulator of inflammatory gene expression. H4R signaling can lead to the activation of NFκB, contributing to the production of pro-inflammatory cytokines like TNF-α. nih.gov

cAMP-Independent CREB Activation: While H4R inhibits cAMP production, it can still lead to the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB) through alternative, cAMP-independent mechanisms, likely involving other kinases like ERK.

| Pathway | Effector/Mediator | Primary Outcome | Reference |

|---|---|---|---|

| Gαi/o Coupling | Adenylyl Cyclase | Inhibition of cAMP formation | nih.gov |

| Calcium Signaling | Phospholipase C / IP3 | Intracellular Ca2+ mobilization | nih.gov |

| MAPK Pathway | ERK 1/2 | Activation/Phosphorylation | nih.gov |

| PI3K Pathway | PI3K | Activation | mdpi.com |

| JAK/STAT Pathway | JAK1, STAT3 | Activation/Expression | nih.gov |

| NFκB Pathway | NFκB | Activation and nuclear translocation | nih.gov |

Cellular Distribution in Research Models (e.g., Mast Cells, Eosinophils, Dendritic Cells, T Cells, Basophils)

The H4R is considered the primary "immune system" histamine receptor due to its specific cellular distribution. nih.gov

Mast Cells: Mast cells, key players in allergic reactions, highly express H4R. nih.govnih.gov H4R activation on these cells mediates chemotaxis, drawing them to sites of inflammation, and can exacerbate the generation of histamine and cytokines. nih.govnih.gov

Eosinophils: These granulocytes, associated with allergic inflammation and parasitic infections, express H4R. Histamine can induce chemotaxis and shape change in eosinophils via H4R activation. nih.govresearchgate.net

Dendritic Cells (DCs): As antigen-presenting cells, DCs are a vital link between the innate and adaptive immune systems. H4R is expressed on DCs and is involved in their activation and the modulation of cytokine and chemokine production. nih.gov

T Cells: Both CD4+ and CD8+ T cells express H4R, which plays a role in T cell differentiation and cytokine production, thereby influencing the balance of T-helper cell responses (e.g., Th1/Th2). nih.govnih.gov

Basophils: Similar to mast cells, basophils are granulocytes that release histamine and other mediators during allergic responses. They express H4R on their surface, and H4R activation can induce their chemotaxis. nih.govresearchgate.netimrpress.com

Endogenous Roles and Mechanistic Insights of L Histidyl Histamine

Immunomodulation and Inflammatory Processes

L-Histidyl-Histamine, a metabolite of histamine (B1213489), is intrinsically linked to the broader physiological and pathological roles of histamine itself. Histamine, a biogenic amine synthesized from the amino acid L-histidine, is a pivotal mediator in a multitude of bodily functions, including allergic reactions, inflammation, neurotransmission, and immune modulation. mdpi.comnih.gov Its effects are mediated through four distinct G protein-coupled receptors: H1R, H2R, H3R, and H4R. mdpi.com

Histamine plays a complex, often dualistic, role in regulating the immune system. It can influence the function and differentiation of various immune cells, thereby modulating the delicate balance between different T helper (Th) cell subsets and impacting processes like macrophage reprogramming and hematopoiesis.

Th1/Th2/Th17 Balance: Histamine can directly regulate the balance between Th1 and Th2 cells. researchgate.net Through its interaction with H2 receptors, histamine can suppress Th1 responses while favoring a Th2 profile. nih.gov It achieves this, in part, by modulating cytokine production from dendritic cells (DCs), inhibiting the synthesis of the Th1-promoting cytokine IL-12 and promoting the production of the Th2-promoting cytokine IL-10. nih.gov Furthermore, histamine has been shown to induce the production of IL-17 in human Th17 cells, suggesting a role in inflammatory skin conditions like atopic dermatitis and psoriasis. nih.gov

Macrophage Reprogramming: Histamine signaling is crucial for the proper differentiation and function of tissue macrophages. nih.gov Histamine deficiency can lead to impaired macrophage differentiation, resulting in the emergence of immature macrophages with compromised phagocytic activity. nih.gov This can, in turn, lead to uncontrolled bacterial overgrowth and contribute to pathological conditions like hypertrophic gastropathy. nih.gov Mechanistically, histamine receptor H1 (HRH1) activation on macrophages can promote an immunosuppressive M2-like phenotype and increase the expression of the immune checkpoint VISTA, leading to T cell dysfunction. researchgate.net

Hematopoiesis: Histamine is also involved in the regulation of hematopoiesis, the process of blood cell formation. H4 receptors are present on hematopoietic cells in the bone marrow and play a role in the formation of certain blood cells. clevelandclinic.org Mast cell-derived histamine has been shown to negatively regulate hematopoiesis. biorxiv.org Studies in mast cell-deficient mice, which have lower histamine levels, show increased hematopoietic output, suggesting that histamine acts as a negative regulator of this process. biorxiv.orgbiorxiv.org

Histamine exerts significant control over the production and release of a wide array of cytokines and chemokines, key signaling molecules in the immune response. This regulation is highly context-dependent, varying with the cell type and the specific histamine receptor engaged.

In the presence of histamine, dendritic cells exhibit increased production of IL-6, IL-8, and CCL2, and induced expression of IL-1β, CCL5, and CCL4. nih.gov However, signaling through the H2 receptor promotes IL-10 production and inhibits IL-12 synthesis by immature DCs. nih.gov In human lung macrophages, histamine binding to H1R induces the production of the proinflammatory cytokine IL-6. nih.gov Furthermore, histamine can induce the production of IL-31, a cytokine implicated in pruritus and skin barrier function in allergic dermatitis. nih.gov H4R-mediated activation of mast cells leads to the expression of various pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, and others. nih.gov

| Cytokine/Chemokine | Effect | Mediating Receptor(s) | Cell Type(s) |

|---|---|---|---|

| TNF-α | Increased Production | H4R | Mast Cells |

| IL-1β | Induced Expression | - | Dendritic Cells |

| IL-6 | Increased Production | H1R, H4R | Dendritic Cells, Lung Macrophages, Mast Cells |

| IL-10 | Increased Production | H2R | Dendritic Cells |

| IL-17 | Increased Production | - | Th17 Cells |

| IL-31 | Increased Production | - | - |

Mast cells and basophils are primary sources of histamine in the body, storing it in intracellular granules. nih.govresearchgate.net The release of histamine from these cells, a process known as degranulation, is a central event in allergic and inflammatory reactions. mdpi.comnih.gov

The classical pathway for mast cell and basophil degranulation is initiated by the cross-linking of high-affinity IgE receptors (FcεRI) on their surface by an antigen-IgE complex. nih.govfrontiersin.org This triggers a signaling cascade that results in the fusion of histamine-containing granules with the cell membrane and the release of their contents into the extracellular space. mdpi.com

Histamine itself can also act on mast cells in a positive feedback loop. The H4 receptor is constitutively expressed on human mast cells, and its stimulation can lead to increased chemotaxis of mast cells, encouraging their accumulation at the site of an allergic response. nih.gov Furthermore, H4R stimulation on mast cells can exacerbate the generation of histamine and cytokines. nih.gov

Histamine has a recognized role in angiogenesis, the formation of new blood vessels, a process critical in both physiological and pathological conditions, including inflammation and cancer. nih.govnih.gov The angiogenic effects of histamine are multifaceted and involve the interplay of various receptors and signaling pathways.

Histamine can induce endothelial cell proliferation, migration, and tube formation in vitro, and angiogenesis in vivo. nih.gov These responses are mediated through specific histamine receptors and are dependent on the transcription factor TR3/Nur77. nih.gov The synergistic effect of histamine and basic fibroblast growth factor (bFGF), mediated by H1R, increases the levels of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov

In human endothelial cells, histamine can activate H1R to promote tube formation through the PKC, MMP, and VEGF signaling pathways. researchgate.netmedsci.cn Inhibition of the VEGF receptor 2 (VEGFR2) suppresses histamine-induced tube formation, indicating that VEGF is a downstream mediator of histamine signaling in this context. researchgate.net

However, the angiogenic response to histamine can be transitory. While initially promoting vessel formation, histamine can later up-regulate the potent angiogenesis inhibitor thrombospondin-1, creating a negative feedback loop. nih.gov This dual role suggests that histamine's function may be to initiate the angiogenesis associated with acute inflammation but also to prevent it from becoming chronic. nih.gov

Gastrointestinal System Regulation

Histamine's Involvement in Gut Inflammatory Mechanisms

Histamine is a well-established mediator of inflammation in the gastrointestinal tract. nih.gov It is present at high concentrations during inflammatory processes and is released by immune cells such as mast cells and basophils. nih.gov The effects of histamine in gut inflammation are mediated through its four receptor subtypes, which are expressed on various cells in the gut, including immune cells, epithelial cells, and smooth muscle cells. researchgate.net

In inflammatory bowel disease (IBD), histamine is thought to contribute to the inflammatory cascade. researchgate.net Mast cell degranulation and the subsequent release of histamine can lead to increased vascular permeability, edema, and the recruitment of other immune cells to the site of inflammation. researchgate.net Histamine can also influence the production of pro- and anti-inflammatory cytokines, further modulating the immune response in the gut. frontiersin.org The ability of histamine receptor antagonists to inhibit mast cell degranulation suggests their potential therapeutic role in managing gut inflammatory conditions. researchgate.net

Interaction with Gut Microbiota-Derived Histamine in Host Physiology

The gut microbiota is a significant source of histamine in the intestinal lumen. nih.gov Certain species of gut bacteria possess the enzyme histidine decarboxylase and can produce histamine from the amino acid histidine, which can be derived from dietary proteins. researchgate.net This microbial-derived histamine can influence host physiology and immune responses. nih.gov

An overgrowth of histamine-producing bacteria in the gut can contribute to conditions like histamine intolerance, where the body's capacity to break down histamine is overwhelmed, leading to a variety of symptoms. fertile-gut.comunseenbio.com Dysbiosis, an imbalance in the gut microbiota, is often observed in individuals with histamine intolerance and can be characterized by an increase in histamine-secreting bacteria. fertile-gut.commicrovioma.com

Cardiovascular System Mechanisms

The endogenous compound L-Histidyl-Histamine, which is metabolized to histamine, exerts significant influence over the cardiovascular system. Its effects are multifaceted, impacting everything from the tone of blood vessels to the contractile force of the heart muscle. These actions are mediated primarily through the activation of four distinct G protein-coupled receptors: H1, H2, H3, and H4, with H1 and H2 receptors being predominantly expressed in the vessel walls and heart tissue. ahajournals.orgwhioce.com

Histamine is a potent vasoactive agent that plays a critical role in modulating vascular tone and permeability, particularly during inflammatory responses and allergic reactions. ahajournals.orgnih.govnih.gov Its effects are primarily mediated by H1 and H2 receptors located on vascular smooth muscle and endothelial cells. whioce.com

Activation of H1 receptors on vascular smooth muscle leads to vasoconstriction. turkupetcentre.net However, the more prominent effect of histamine in many vascular beds is vasodilation. This occurs through two primary mechanisms. Firstly, H1 receptor stimulation on endothelial cells triggers the synthesis and release of nitric oxide (NO), a potent vasodilator. frontiersin.org NO diffuses to adjacent smooth muscle cells, leading to their relaxation and a subsequent increase in blood vessel diameter and blood flow. frontiersin.orgbohrium.complos.org Secondly, activation of H2 receptors, also found on vascular smooth muscle, directly causes vasodilation. turkupetcentre.net

A key feature of histamine's vascular action is its ability to dramatically increase vascular permeability. ahajournals.orgfrontiersin.orgplos.org This effect is almost exclusively mediated by the H1 receptor. ahajournals.org Histamine stimulation leads to the contraction of endothelial cells, which disrupts the integrity of the endothelial barrier by altering the localization of junctional proteins like VE-cadherin. bohrium.complos.org This creates gaps between the cells, allowing plasma fluid and proteins, such as low-density lipoproteins (LDL), to leak from the capillaries into the surrounding tissue, resulting in edema. ahajournals.orgturkupetcentre.netbohrium.com This increase in permeability is a hallmark of acute allergic reactions and inflammation. ahajournals.orgplos.org Studies have shown that this process is dependent on both the NO-mediated increase in blood flow and the direct disruption of the endothelial barrier. bohrium.complos.org

Table 1: Histamine Receptor Roles in Vascular Regulation

| Receptor | Location | Primary Effect on Vascular Tone | Primary Effect on Permeability | Key Mechanism |

| H1R | Endothelial Cells, Vascular Smooth Muscle | Vasodilation (indirect), Vasoconstriction (direct) | Increase | NO synthesis, Endothelial cell contraction, VE-cadherin disruption frontiersin.orgbohrium.complos.org |

| H2R | Vascular Smooth Muscle | Vasodilation (direct) | Minor Increase | Direct smooth muscle relaxation turkupetcentre.netfrontiersin.org |

Histamine directly influences the function of the heart, affecting both the force of its contractions (inotropic effect) and its rate (chronotropic effect). turkupetcentre.netmdpi.comnih.gov These cardiac effects are mediated by H1 and H2 receptors present on cardiomyocytes, although the specific responses can vary significantly depending on the animal species and the region of the heart (atria vs. ventricles). mdpi.comnih.gov

The stimulation of H2 receptors is generally associated with positive inotropic and chronotropic effects. whioce.com Activation of H2 receptors on cardiomyocytes leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). nih.govnih.gov This, in turn, activates protein kinase A (PKA), leading to the phosphorylation of key proteins involved in calcium handling and myofilament function, ultimately resulting in increased cardiac contractility and a faster heart rate. nih.gov

The role of the H1 receptor is more complex. In some species and conditions, H1 receptor stimulation can also lead to a positive inotropic effect, potentially by increasing the sensitivity of contractile proteins to calcium. mdpi.com However, H1 receptor activation can also have inhibitory effects, particularly on the heart's conduction system, where it may slow the heart rate. whioce.comnih.gov During pathological conditions like myocardial ischemia (decreased blood supply to the heart), the release of neurotransmitters such as noradrenaline can cause dangerous arrhythmias. nyp.org In this context, the activation of H3 receptors on cardiac nerve endings plays a protective role by inhibiting this excessive noradrenaline release. nyp.org

Table 2: Histamine Receptor Effects on Cardiac Function

| Receptor | Primary Cardiac Location | Effect on Contractility (Inotropy) | Effect on Heart Rate (Chronotropy) | Primary Signaling Pathway |

| H1R | Cardiomyocytes, Conduction System | Variable (can be positive or negative) mdpi.comnih.gov | Decrease whioce.comnih.gov | Phospholipase C, Tyrosine Kinases mdpi.com |

| H2R | Cardiomyocytes | Increase whioce.comturkupetcentre.net | Increase whioce.comturkupetcentre.net | Gs-protein, Adenylyl Cyclase, cAMP nih.govnih.gov |

| H3R | Cardiac Neuronal Terminals | Indirect (protective) | Indirect (protective) | Inhibition of noradrenaline release nyp.org |

Cellular Proliferation and Differentiation Mechanisms

Histamine is recognized as a regulator of various fundamental physiological processes, including cell differentiation, proliferation, and regeneration. nih.govturkupetcentre.net Its influence extends to the complex process of blood cell formation and the epigenetic control of gene expression.

Hematopoiesis is the lifelong process by which all cellular components of blood are generated from hematopoietic stem cells (HSCs) residing in the bone marrow. biorxiv.org Histamine has been identified as a modulator of this process. nih.govnih.govturkupetcentre.net Research suggests that histamine, particularly through the H2 receptor, plays a role in maintaining HSC integrity by inducing quiescence and promoting self-renewal in certain HSC populations. biorxiv.org

The H4 histamine receptor, which is found predominantly on immune and hematopoietic cells such as leukocytes, spleen, and bone marrow cells, is also implicated in hematopoiesis. news-medical.net Stimulation of H4 receptors can mediate the chemotaxis (directed movement) of cells like eosinophils. news-medical.net The synthesis of histamine within the bone marrow microenvironment by cells such as mast cells can therefore create a regulatory feedback loop that influences the behavior and differentiation of HSCs and their progeny. biorxiv.org Studies in mast cell-deficient mice have revealed that a lack of mast cell-derived histamine can lead to an expansion of hematopoietic stem and progenitor cell (HSPC) populations, suggesting that histamine normally acts as a negative regulator of hematopoietic output. biorxiv.orgbiorxiv.org

Table 3: Histamine's Regulatory Role in Hematopoiesis

| Receptor | Key Cell/Tissue Location | Observed Effect on Hematopoiesis |

| H2R | Myeloid-biased HSCs | Induces quiescence and self-renewal biorxiv.org |

| H4R | Immune cells, Bone marrow, Spleen | Mediates chemotaxis of immune cells (e.g., eosinophils) news-medical.net |

Epigenetics refers to modifications that alter gene expression without changing the underlying DNA sequence. These mechanisms, including DNA methylation and histone modifications, are crucial for cell differentiation and function. biomodal.com Emerging evidence indicates that histamine can influence these epigenetic processes to regulate gene transcription.

Studies have shown that histamine can alter the expression of genes crucial for cell differentiation by modifying epigenetic marks. For example, in the context of midbrain development, histamine treatment was found to decrease the transcription of dopaminergic genes. nih.gov This was achieved by altering several epigenetic components; histamine decreased the percentage of 5-methylcytosine (a form of DNA methylation) on specific genes and significantly increased repressive histone modifications, specifically H3K9me3 (trimethylation of histone H3 at lysine 9) and H3K27me3 (trimethylation of histone H3 at lysine 27). nih.gov These repressive marks lead to a more condensed chromatin structure, making genes less accessible for transcription and thereby reducing their expression. biomodal.comnih.gov This demonstrates that histamine can act as a signaling molecule that directly influences the epigenetic landscape of a cell, thereby controlling its developmental trajectory and function. nih.gov

Table 4: Histamine-Induced Epigenetic Modifications

| Epigenetic Mechanism | Specific Mark | Effect of Histamine | Consequence on Gene Expression |

| DNA Methylation | 5-methylcytosine | Decrease at specific gene regions nih.gov | Altered gene transcription |

| Histone Modification | H3K9me3 | Increase nih.gov | Repression/Silencing |

| Histone Modification | H3K27me3 | Increase nih.gov | Repression/Silencing |

Advanced Research Methodologies and Models in L Histidyl Histamine Studies

Genetic Models: L-Histidine Decarboxylase (HDC) Gene Knockout Mice (HDC-KO mice)

The generation of mice with a targeted disruption of the L-histidine decarboxylase (HDC) gene has been a watershed moment in histamine (B1213489) research. As HDC is the sole enzyme responsible for the synthesis of histamine from its precursor L-histidine, these HDC-knockout (HDC-KO) mice are unable to produce their own histamine. This provides a powerful in vivo model to explore the physiological and pathophysiological functions of endogenous histamine.

Studies utilizing HDC-KO mice have been instrumental in clarifying the diverse roles of endogenous histamine in various physiological systems. These mice exhibit a range of phenotypes that highlight the importance of histamine in neurological processes, immune responses, and tissue homeostasis.

One of the key findings in HDC-KO mice is the alteration of the sleep-wake cycle. Compared to their wild-type (WT) counterparts, HDC-KO mice show a significant deficit in wakefulness, particularly at the onset of the dark period, and an increase in slow-wave sleep (SWS) and paradoxical sleep (PS) jneurosci.org. Furthermore, these mice tend to have a greater body weight than WT mice jneurosci.org.

Neurochemical analyses have revealed significant changes in the dopaminergic system of HDC-KO mice. For instance, an increased turnover of dopamine (B1211576) has been observed in the neostriatum and ventral striatum, suggesting an inhibitory role for histamine in the brain's reinforcement and reward systems nih.gov. This is further supported by behavioral studies showing that HDC-KO mice exhibit improved performance in negatively reinforced learning tasks, such as the water-maze test nih.gov.

The absence of endogenous histamine also impacts the expression of histamine receptors in the brain. In HDC-KO mice, H3 receptors have been found to be upregulated in the hypothalamus, while being downregulated in the hippocampus nih.gov. Conversely, H2 receptor levels are decreased in the striatum nih.gov. These compensatory changes in receptor expression underscore the intricate feedback mechanisms that regulate the histaminergic system.

The following table summarizes some of the key physiological and neurological differences observed between HDC-KO and wild-type mice:

| Parameter | Wild-Type (WT) Mice | HDC-Knockout (KO) Mice | Reference |

| Sleep-Wake Cycle | Normal | Deficit in wakefulness, increased SWS and PS | jneurosci.org |

| Body Weight | Normal | Increased | jneurosci.org |

| Dopamine Turnover | Normal | Increased in neostriatum and ventral striatum | nih.gov |

| Sensorimotor Gating (PPI) | Normal | Reduced | nih.gov |

| H3 Receptor Expression | Normal | Upregulated in hypothalamus, downregulated in hippocampus | nih.gov |

| H2 Receptor Expression | Normal | Decreased in striatum | nih.gov |

The long-term absence of histamine synthesis in HDC-KO mice provides a unique model to study the effects of chronic histamine deprivation. This is particularly relevant for understanding conditions where histamine signaling may be persistently altered.

Chronic histamine deficiency in HDC-KO mice has been shown to lead to abnormalities in myelination in the brain. Exploratory RNA-Seq analysis revealed an upregulation of genes associated with oligodendrocytes and myelin production in the dorsal striatum of these mice frontiersin.orgnih.gov. This finding was corroborated by quantitative PCR, immunostaining, and Western blotting, suggesting that endogenous histamine plays a role in the regulation of myelin dynamics frontiersin.orgnih.gov.

Furthermore, the chronic absence of histamine appears to influence the development and function of the immune system. For example, HDC-KO mice show impaired differentiation of tissue macrophages, which can lead to an increased susceptibility to bacterial overgrowth in the stomach and the development of hypertrophic gastropathy nih.gov. This highlights the importance of histamine in maintaining tissue homeostasis and host defense.

The table below presents some of the observed effects of chronic histamine deprivation in HDC-KO mice:

| Affected System | Observation in HDC-KO Mice | Implication | Reference |

| Central Nervous System | Upregulation of myelin-related genes in the dorsal striatum. | Potential role of histamine in regulating myelination. | frontiersin.orgnih.gov |

| Immune System | Impaired differentiation of tissue macrophages. | Histamine is crucial for proper macrophage development and function. | nih.gov |

| Gastrointestinal System | Increased susceptibility to bacterial overgrowth and hypertrophic gastropathy. | Role of histamine in maintaining gastric homeostasis. | nih.gov |

In Vitro Cellular and Molecular Assays

In vitro assays using both recombinant cell lines and primary cells are fundamental for dissecting the cellular and molecular mechanisms of histamine action. These systems allow for controlled experiments to study receptor signaling, gene expression, and protein function in response to histamine and related compounds.

Recombinant cell lines are invaluable tools in histamine research, primarily because they can be engineered to express specific histamine receptors. This allows for the study of individual receptor subtypes in a controlled cellular environment, free from the complexities of endogenous receptor expression in native tissues.

HEK293 cells (Human Embryonic Kidney 293) are a widely used platform for studying G protein-coupled receptors (GPCRs), including histamine receptors. These cells can be transiently or stably transfected to express a specific histamine receptor subtype. A common application is the measurement of intracellular calcium (Ca²⁺) mobilization upon receptor activation. Histamine binding to H1 receptors, for example, activates the Gαq/11 pathway, leading to an increase in intracellular Ca²⁺. The concentration-dependent nature of this response can be measured to determine the potency (EC50) of histamine and other ligands.

The following table shows representative data from a study measuring histamine-induced Ca²⁺ signals in HEK293 cells:

| Histamine Concentration | Normalized Fluorescence Intensity (%) |

| 10⁻⁸ M | 10 |

| 10⁻⁷ M | 30 |

| 10⁻⁶ M | 75 |

| 10⁻⁵ M | 95 |

| 10⁻⁴ M | 100 |

Data is illustrative and based on typical concentration-response curves. researchgate.net

RBL-2H3 cells (Rat Basophilic Leukemia) are a mast cell-like line that is extensively used as a model for studying IgE-mediated degranulation and histamine release. These cells express high-affinity IgE receptors (FcεRI) on their surface. When sensitized with IgE and subsequently challenged with a specific antigen, RBL-2H3 cells degranulate, releasing histamine and other inflammatory mediators. This system is crucial for screening compounds that may inhibit or modulate allergic responses. The amount of histamine released can be quantified using methods such as ELISA.

THP-1 cells are a human monocytic cell line that can be differentiated into macrophage-like cells. These cells are used to study the effects of histamine on immune cell function. For instance, studies have shown that histamine can down-regulate the expression of NKG2D ligands on THP-1 cells, which in turn reduces their susceptibility to being killed by natural killer (NK) cells nih.gov. This suggests a role for histamine in modulating the immune response to cancer cells.

Primary cell cultures offer a more physiologically relevant system for studying the effects of histamine, as these cells are isolated directly from tissues and retain many of their native characteristics.

Bone Marrow-Derived Macrophages (BMDMs) are a key primary cell model for investigating the role of histamine in macrophage differentiation and function. Studies have shown that histamine signaling is essential for the complete differentiation of macrophages nih.gov. In the absence of histamine, as seen in BMDMs from HDC-KO mice, there is impaired differentiation and a reduced expression of surface markers such as MHCII and CD64 nih.gov.

The table below illustrates the effect of histamine deficiency on the expression of surface markers in BMDMs:

| Surface Marker | Wild-Type BMDMs (Relative Expression) | HDC-KO BMDMs (Relative Expression) |

| CD11b | High | High |

| F4/80 | High | Reduced |

| MHCII | Normal | Downregulated |

| CD64 | Normal | Downregulated |

Data is illustrative based on findings from studies on HDC-KO mice. nih.gov

Endothelial cells , such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Dermal Microvascular Endothelial Cells (HDMECs), are used to study the effects of histamine on vascular permeability and inflammation. Histamine can induce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in endothelial cells in a dose-dependent manner. This effect is typically mediated through the H1 receptor nih.gov. Furthermore, histamine has been shown to upregulate the expression of Toll-like receptors (TLRs), such as TLR2 and TLR4, on endothelial cells, thereby enhancing their sensitivity to bacterial components nih.gov.

To understand the molecular mechanisms underlying the cellular effects of histamine, researchers employ techniques to analyze changes in gene expression and protein levels.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method used to measure the expression levels of specific genes. For example, qPCR can be used to quantify the changes in the mRNA levels of pro-inflammatory cytokines or other target genes in macrophages or endothelial cells following stimulation with histamine. Studies have used RT-qPCR to show that histamine can elevate the gene expression of tumor necrosis factor (TNF) in macrophages researchgate.net.

The following table provides an example of how qPCR data on the effect of histamine on gene expression in macrophages might be presented:

| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |

| TNF | Histamine (100 µM) | 2.5 |

| IL-6 | Histamine (100 µM) | 1.2 (not significant) |

| Osteoprotegerin | Histamine (100 µM) + Compressive Strain | 3.8 |

Data is illustrative based on findings from in vitro macrophage studies. researchgate.net

Western Blot is a technique used to detect and quantify specific proteins in a sample. In the context of histamine research, Western blotting is often used to study the activation of signaling pathways. For instance, it can be used to detect the phosphorylation of key signaling proteins, such as Extracellular signal-Regulated Kinases (ERK), in response to histamine receptor activation. Studies in HEK293T cells have shown that histamine treatment can lead to the phosphorylation of ERK, indicating the activation of the MAPK signaling pathway nih.gov. This allows researchers to map the intracellular signaling cascades triggered by histamine.

Pharmacological Manipulation and Mechanistic Probes

In the study of L-Histidyl-Histamine and its broader implications within the histaminergic system, pharmacological tools are indispensable for dissecting specific mechanisms of action. By selectively activating or inhibiting components of this system, researchers can elucidate the distinct roles of histamine and its receptors in various physiological and pathological processes.

Use of Specific Histamine Receptor Agonists and Antagonists

The effects of histamine are mediated through four distinct G-protein-coupled receptors: H1, H2, H3, and H4. nih.gov The use of specific agonists (which activate receptors) and antagonists (which block receptors) allows researchers to probe the function of each receptor subtype. This pharmacological manipulation is crucial for understanding the downstream effects of histamine release and signaling.

Histamine H1 receptor antagonists are classic anti-allergic drugs, while H2 receptor antagonists are known for their use in reducing gastric acid. nih.gov The H3 receptor acts as an auto- and heteroreceptor that inhibits the release of histamine and other neurotransmitters. kcl.ac.uknih.gov The H4 receptor is primarily involved in immunomodulatory functions. nih.gov

In research settings, these agents are used to isolate the effects of stimulating or blocking a particular receptor pathway. For example, studies have utilized H1 and H2 antagonists in combination to treat acute allergic reactions, demonstrating superior efficacy compared to single-drug therapies. nih.gov In studies of the central nervous system, H3 receptor antagonists like Pitolisant are used to investigate histamine's role in wakefulness and cognition. H4R antagonists such as JNJ 7777120 and JNJ 39758979 have been used extensively in cell culture and animal models to understand the receptor's role in allergic inflammatory disorders. nih.gov This targeted approach helps to map the complex signaling network regulated by histamine.

Table 1: Examples of Histamine Receptor Modulators in Research

| Receptor Target | Compound Type | Example Compound | Primary Research Application |

|---|---|---|---|

| H1 Receptor | Antagonist | Diphenhydramine | Studying allergic responses and sedation nih.govresearchgate.net |

| H2 Receptor | Antagonist | Cimetidine | Investigating gastric acid secretion and allergic reactions nih.govresearchgate.net |

| H3 Receptor | Antagonist / Inverse Agonist | Thioperamide | Probing histamine release and neurotransmitter modulation nih.govnih.gov |

| H3 Receptor | Agonist | Imetit | Studying presynaptic inhibition of neurotransmitter release nih.govnih.gov |